REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[C:5](=O)[CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=O)[CH3:2].O.[NH2:16][NH2:17]>C(O)(=O)C>[CH2:1]([O:3][C:4]([C:5]1[C:6]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]=2[NH:17][N:16]=1)=[O:14])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C1C(CCCC1)=O)=O)=O
|
Name
|
|
Quantity
|
1.65 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate (200 ml) and saturated sodium bicarbonate solution (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residual orange oil was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and hexane (1:1, v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NNC=2CCCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 606 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |